Product packaging for 1-phenyl-9H-pyrido[3,4-b]indole(Cat. No.:CAS No. 16765-79-0)

1-phenyl-9H-pyrido[3,4-b]indole

Cat. No.: B1584441
CAS No.: 16765-79-0
M. Wt: 244.29 g/mol
InChI Key: WOHXZRIXRLZSBI-UHFFFAOYSA-N
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Description

Contextualization within the β-Carboline Alkaloid Family

The β-carboline alkaloids are a large and diverse group of natural and synthetic compounds that share a common tricyclic core. nih.govljmu.ac.uk They are found in various plants, marine organisms, and even within human tissues. nih.govnih.gov

1-phenyl-9H-pyrido[3,4-b]indole belongs to the β-carboline class of indole (B1671886) alkaloids. acs.orgnih.gov The foundational structure of all β-carbolines is the 9H-pyrido[3,4-b]indole ring system, also known as norharman when unsubstituted. nih.govnih.govnist.gov This core is a tricyclic aromatic framework composed of an indole nucleus fused to a pyridine (B92270) ring. ljmu.ac.uknih.gov The fusion occurs between the C-3 and C-4 positions of the pyridine ring and the indole scaffold. nih.gov The defining feature of this compound is the presence of a phenyl group attached to the C-1 position of this β-carboline core. nih.gov

Table 1: Structural Details of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₁₇H₁₂N₂ nih.gov
Core Structure 9H-pyrido[3,4-b]indole (β-carboline) nih.govnist.gov

| Key Substituent | Phenyl group at C-1 | nih.gov |

The β-carboline family includes a wide array of naturally occurring alkaloids, many of which are derived biosynthetically from the amino acid L-tryptophan. nih.govbeilstein-journals.org Simple, naturally occurring β-carbolines like harman (B1672943) and norharman exhibit a range of biological activities, including effects on the central nervous system. nih.gov More complex natural products, such as the manzamine alkaloids isolated from marine sponges, feature the β-carboline moiety and have shown potent anti-leishmanial activity. aablocks.com

Building upon this natural scaffold, synthetic chemists have developed a vast library of β-carboline derivatives by introducing various substituents at different positions (C-1, C-3, and N-9) to modulate their biological effects. aablocks.com this compound is a key synthetic derivative that serves as a foundational structure for more complex molecules. nih.govaablocks.comresearchgate.net For instance, it is the parent structure for hybrids designed as anti-leishmanial agents and for derivatives synthesized as potential α-glucosidase inhibitors. aablocks.comnih.gov The systematic synthesis of such derivatives allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic potential. aablocks.comacs.org

Significance of the 1-phenyl Substitution Pattern in β-Carboline Chemical Space

The introduction of a phenyl group at the C-1 position of the β-carboline scaffold is a critical and strategic modification in medicinal chemistry. This substitution significantly influences the molecule's steric and electronic properties, often leading to enhanced or novel biological activities compared to the unsubstituted or differently substituted β-carboline core. acs.orgacs.org

Research has demonstrated that the 1-aryl substitution is a valuable method for improving selectivity for certain receptor subtypes. For example, simple β-carbolines without this substitution were active only against the 5-HT₂B serotonin (B10506) receptor, whereas 1-aryl substitution conferred activity and selectivity for the 5-HT₂A and 5-HT₂C subtypes. acs.org In the context of anticancer research, some studies have found that a C1-phenyl group on the β-carboline produced more potent activity than other substituted phenyl rings. nih.gov The substitution at C-1 is often considered a necessary feature for achieving desired biological effects in various therapeutic areas. mdpi.com

Overview of Key Research Areas and Paradigms for this compound

The versatile scaffold of this compound has made it a subject of investigation across several key research areas.

Table 2: Major Research Applications of this compound Derivatives

Research Area Focus of Investigation Key Findings Source(s)
Anticancer Agents Development of broad-spectrum anticancer compounds. Derivatives show potent activity against various cancer cell lines (pancreatic, breast, colon, melanoma) by mechanisms including MDM2 inhibition and G2/M cell cycle arrest. nih.govresearchgate.net nih.govnih.govresearchgate.net
Neuropharmacology Probes for serotonin (5-HT) receptors. 1-Aryl substitution enhances binding affinity and selectivity for 5-HT₂A and 5-HT₂C receptors, making them useful tools for neuropharmacological studies. acs.org acs.org
Enzyme Inhibition Discovery of novel α-glucosidase inhibitors. Hybrid molecules incorporating the 1-phenyl-β-carboline-3-carboxamide moiety exhibit significant α-glucosidase inhibition, relevant for diabetes research. nih.gov nih.gov
Anti-parasitic Agents Design of anti-leishmanial compounds. Molecular hybridization of the 1-phenyl-β-carboline structure with other pharmacophores has yielded derivatives with potent activity against Leishmania parasites. aablocks.com aablocks.com
Materials Science Exploration of fluorescence properties. Functionalization at the C-3 position of 1-aryl-β-carbolines has been used to generate derivatives with unique fluorescent characteristics. nih.govbeilstein-journals.org nih.govbeilstein-journals.org

| Synthetic Chemistry | Scaffold for novel chemical transformations. | The compound is used as a precursor in developing new synthetic methodologies, such as the Morita–Baylis–Hillman reaction, to create diverse molecular hybrids. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

These research paradigms highlight the compound's role not just as a potential therapeutic agent itself, but also as a versatile building block for creating more complex and functionally diverse molecules in chemical biology. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2 B1584441 1-phenyl-9H-pyrido[3,4-b]indole CAS No. 16765-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXZRIXRLZSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357587
Record name 1-phenyl-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16765-79-0
Record name 1-phenyl-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 Phenyl 9h Pyrido 3,4 B Indole and Its Analogs

Established Synthetic Routes for the Pyrido[3,4-b]indole Core Structure

The synthesis of the tricyclic pyrido[3,4-b]indole core is a well-established area of organic chemistry, with several reliable methods available. These routes often begin with readily available indole (B1671886) derivatives and build the pyridine (B92270) ring (C-ring) to complete the β-carboline framework.

Pictet-Spengler Cyclization Approaches Utilizing Tryptamine (B22526) and its Derivatives

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline and tetrahydro-β-carboline derivatives. rsc.orgthieme-connect.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution onto the electron-rich indole nucleus. wikipedia.org

The choice of reactants and conditions can be tailored to produce a variety of substituted β-carbolines. For instance, the reaction of tryptamine with benzaldehyde (B42025) derivatives leads to the formation of 1-phenyl-tetrahydro-β-carbolines. nih.gov Similarly, using L-tryptophan methyl ester instead of tryptamine allows for the introduction of a carboxylate group at the C3 position. nih.gov The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid, in a suitable solvent like dichloromethane (B109758) or benzene. nih.govresearchgate.net While traditional methods often required heating, modern variations have shown that the reaction can proceed efficiently under milder conditions, and sometimes even without an acid catalyst, particularly in aprotic media. wikipedia.org

Oxidation Strategies for Tetrahydro-β-Carboline Precursors

The Pictet-Spengler reaction typically yields the saturated tetrahydro-β-carboline ring system. To obtain the fully aromatic 9H-pyrido[3,4-b]indole structure, a subsequent oxidation step is necessary. This aromatization is a critical transformation in many synthetic sequences.

A variety of oxidizing agents can be employed for this purpose. Potassium permanganate (B83412) (KMnO₄) in a solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a commonly used reagent for the aromatization of tetrahydro-β-carbolines. nih.govnih.gov Other methods include the use of selenium dioxide (SeO₂) or iodine-mediated reactions. researchgate.net More recently, milder and more efficient methods have been developed, such as the use of trichloroisocyanuric acid (TCCA), which can facilitate the oxidative rearrangement of tetrahydro-β-carbolines. nih.gov The choice of oxidant and reaction conditions can be crucial to avoid side reactions and ensure high yields of the desired aromatic product.

Strategies for the Introduction and Diversification of the Phenyl Group at the C1 Position

The introduction of a phenyl group at the C1 position is a key step in the synthesis of 1-phenyl-9H-pyrido[3,4-b]indole. This can be achieved either during the initial construction of the β-carboline ring or through the functionalization of a pre-formed β-carboline.

As mentioned previously, the Pictet-Spengler reaction using a substituted benzaldehyde is a direct method for introducing a phenyl group at the C1 position of the resulting tetrahydro-β-carboline. nih.govnih.gov Subsequent oxidation then yields the aromatic 1-phenyl-β-carboline. nih.gov Another strategy involves the reaction of aryl-substituted aldehydes with tryptamine derivatives, followed by oxidation. nih.gov

For pre-formed β-carboline systems, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a phenyl group. For instance, a C1-halo-β-carboline can be coupled with a phenylboronic acid derivative (Suzuki coupling) or a phenyltin reagent (Stille coupling) to install the C1-phenyl substituent. These methods offer great flexibility for introducing a wide range of substituted phenyl groups.

Regioselective Functionalization of the Pyrido[3,4-b]indole Skeleton

The ability to selectively functionalize different positions of the pyrido[3,4-b]indole skeleton is crucial for the synthesis of diverse analogs and for structure-activity relationship studies. The reactivity of the different positions on the ring system varies, allowing for regioselective modifications.

N-Substitution Reactions at the 9H Position (N9-Alkylation, N9-Arylation)

The nitrogen atom at the 9H-position of the indole ring is a common site for functionalization. N9-alkylation and N9-arylation can be readily achieved under basic conditions. The indole nitrogen is sufficiently acidic to be deprotonated by a suitable base, such as potassium hydroxide (B78521) or sodium hydride, to generate the corresponding anion. This nucleophilic anion can then react with an alkyl halide or an aryl halide to introduce the desired substituent.

For example, N9-benzylation of a tetrahydro-β-carboline has been reported. nih.gov In another instance, ethyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was treated with methyl iodide in the presence of potassium hydroxide to yield the corresponding N9-methyl derivative. aablocks.com These N-substitution reactions provide a straightforward way to modify the properties of the pyrido[3,4-b]indole core and to explore the impact of substituents at this position.

Substitution and Modification on the Phenyl Ring at C1

A common approach to achieving C1-phenyl substituted analogs is through the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis. researchgate.netnih.gov This reaction typically involves the condensation of tryptamine or its derivatives with a substituted benzaldehyde. nih.govnih.gov The choice of the benzaldehyde directly dictates the substitution pattern on the C1-phenyl ring. For instance, reacting tryptamine with different benzaldehydes can yield 1-phenyl-9H-pyrido[3,4-b]indoles with a range of substituents on the phenyl group. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for modifying the C1-phenyl ring. These methods allow for the introduction of a wide variety of functional groups that may not be readily accessible through the Pictet-Spengler condensation alone.

Table 1: Examples of C1-Phenyl Ring Modified this compound Analogs

Compound NameSubstituent on Phenyl RingReference
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-9H-pyrido[3,4-b]indole4-(1H-benzo[d]imidazol-2-yl) nih.gov
4-(2,3,4,9-tetrahydro-1H-pyrdio[3,4-b]indol-1-yl)benzaldehyde4-formyl nih.gov

Derivatization and Functionalization at the C3 Position

The C3 position of the this compound nucleus is another key locus for chemical modification, enabling the introduction of a wide array of functional groups and heterocyclic systems. These modifications can significantly influence the molecule's properties and biological activity.

One strategy for C3 functionalization involves the Morita–Baylis–Hillman (MBH) reaction. beilstein-journals.org Starting with 3-formyl-1-aryl-9H-pyrido[3,4-b]indole derivatives, the MBH reaction with activated alkenes like acrylonitrile (B1666552) and various acrylates, in the presence of a catalyst such as DABCO, provides a direct method for carbon-carbon bond formation at the C3 position, leading to C3-substituted β-carboline MBH adducts. beilstein-journals.org

Carboxylic Acid and Ester Formations

The introduction of carboxylic acid and ester functionalities at the C3 position is a common and important derivatization. These groups can serve as handles for further chemical transformations or can be integral to the desired properties of the final compound.

A typical synthetic route to obtain C3-carboxylated derivatives starts from L-tryptophan methyl ester. nih.gov This precursor undergoes a Pictet-Spengler reaction with a suitable benzaldehyde to form a tetrahydro-β-carboline intermediate. nih.gov Subsequent aromatization, often achieved using an oxidizing agent like potassium permanganate (KMnO4) in an anhydrous solvent like tetrahydrofuran (THF), yields the β-carboline ester. nih.gov The ester can then be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH) in methanol. nih.gov

The direct synthesis of methyl this compound-3-carboxylate has also been reported, and its crystal structure has been determined, providing valuable structural information for this class of compounds. researchgate.net

Table 2: C3-Carboxylic Acid and Ester Derivatives of this compound

Compound NameFunctional Group at C3Reference
Methyl this compound-3-carboxylateMethoxycarbonyl nih.govresearchgate.net
This compound-3-carboxylic acidCarboxyl nih.gov
Amide and Hydrazide Linkages

The carboxylic acid functionality at C3 is a versatile precursor for the synthesis of amide and hydrazide derivatives. These linkages are often introduced to explore structure-activity relationships, as they can participate in hydrogen bonding and alter the polarity of the molecule.

The synthesis of C3-amide derivatives can be achieved by coupling the C3-carboxylic acid with a variety of amines using standard peptide coupling reagents. nih.gov This approach allows for the introduction of a diverse range of substituents at the amide nitrogen. For example, a series of 1-phenyl-β-carboline-3-carboxamide-1,2,3-triazole-N-phenylacetamide hybrids have been synthesized, demonstrating the utility of this method. nih.gov

Similarly, hydrazide derivatives can be prepared from the C3-ester. For instance, reacting a C3-ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding β-carboline-3-carbohydrazide. nih.gov

Table 3: C3-Amide and Hydrazide Derivatives of this compound

Compound NameLinkage at C3Reference
1-Phenyl-β-carboline-3-carboxamide derivativesAmide nih.gov
β-Carboline-3-carbohydrazideHydrazide nih.gov
Heterocyclic Ring Fusions at C3

The C3 position can also serve as an anchor point for the construction of fused heterocyclic rings, leading to more complex and structurally diverse molecules. One such example is the synthesis of β-lactam-fused β-carbolines. The Staudinger reaction of β-carboline derivatives with aryloxyacetyl chlorides can lead to the formation of novel tetracyclic compounds containing both the β-carboline and β-lactam cores. researchgate.net This cycloaddition has been shown to be stereoselective, yielding exclusively the cis cycloadducts. researchgate.net

Another approach involves utilizing 1-aryl-β-carboline-3-carbaldehydes as building blocks. These can be transformed via a Biginelli reaction to introduce a dihydropyrimidine (B8664642) ring at the C3 position, a pharmacologically significant moiety. researchgate.net

Green Chemistry and Sustainable Synthetic Methodologies for this compound

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods for the preparation of β-carboline derivatives, including this compound. researchgate.net These approaches aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous reagents, solvents, and energy.

One promising green method involves the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.net Ultrasonic irradiation is another energy-efficient technique that has been applied to the synthesis of β-carbolines. researchgate.net

The development of novel catalytic systems is also a key aspect of green chemistry in this field. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, as well as organometallic, inorganic, organic, natural, and enzymatic catalysts. researchgate.net For instance, a one-pot, three-step approach has been developed that utilizes a Pd(0)/TPPMS-catalyzed dehydrogenation of benzylic alcohols in water, followed by a Pictet-Spengler cyclization and aromatization, providing rapid access to β-carbolines under environmentally benign conditions. researchgate.net

Furthermore, electrochemical methods in deep eutectic solvents (DESs) have been reported for the synthesis of tetrahydro-β-carboline derivatives. researchgate.net This approach offers several advantages, including reduced reaction times, elimination of hazardous catalysts, and lower energy consumption. researchgate.net

Investigations into the Biological Activities and Molecular Mechanisms of 1 Phenyl 9h Pyrido 3,4 B Indole and Its Analogs

Ligand-Target Interactions and Receptor Binding Profiling (In Vitro Studies)

In vitro studies have been instrumental in characterizing the direct interactions of 1-phenyl-9H-pyrido[3,4-b]indole and its analogs with various biological macromolecules.

Interaction with Neurotransmitter Receptors (e.g., GABA, Serotonin) and Modulation of Neuronal Functions

The β-carboline scaffold, the core of this compound, is known for its interaction with neurotransmitter receptors. Certain β-carboline derivatives have been shown to modulate the GABA-A receptor, a key player in neuronal inhibition. For instance, N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE) act as allosteric modulators of the GABA-A receptor. nih.govfrontiersin.org Their activity has been linked to promoting remyelination in rat models of focal demyelination, suggesting a role in neuronal repair. nih.govfrontiersin.org

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidase, Kinases, GPX4)

The inhibitory effects of the broader 9H-pyrido[3,4-b]indole (norharman) class on cytochrome P450 (CYP) enzymes have been documented. nih.gov Norharman has been shown to inhibit microsomal CYP-related enzyme activities, acting as a noncompetitive inhibitor of CYP1A-related activities. nih.gov This inhibition of CYP enzymes by norharman occurs at concentrations lower than those required for its DNA intercalation effects. nih.gov Additionally, β-carbolines are recognized as endogenous inhibitors of monoamine oxidase (MAO), with a particular selectivity for MAO-A. nih.gov The inhibitory potency is influenced by substitutions on the β-carboline ring, with 1-methyl and 7-methoxy groups generally enhancing the effect. nih.gov

Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. mdpi.com

DNA/RNA Intercalation and Binding Mechanisms

The planar structure of the pyrido[3,4-b]indole system suggests a potential for intercalation into DNA. mdpi.com Norharman, a related β-carboline, has been shown to intercalate into DNA, although this action requires higher concentrations than its inhibition of CYP enzymes. nih.gov The ability of these compounds to interact with nucleic acids is hypothesized to be a potential mechanism for their observed biological activities. nih.gov Computational modeling has also suggested that certain pyrido[3,4-b]indole derivatives can bind to the MDM2 protein, a key regulator of the tumor suppressor p53. nih.govresearchgate.net This binding is thought to involve hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Cellular Pharmacological Effects and Pathway Modulation (In Vitro Models)

The interactions of this compound and its analogs at the molecular level translate into significant effects on cellular processes, particularly in the context of cancer.

Apoptotic Pathway Induction and Cell Cycle Modulation in Cancer Cell Lines

A notable mechanistic feature of novel synthesized pyrido[3,4-b]indoles is their ability to induce a strong and selective G2/M phase cell cycle arrest in various cancer cell lines. nih.govresearchgate.netlongdom.org This arrest of the cell cycle is a critical step in preventing cancer cell proliferation. Furthermore, some β-carboline derivatives, such as B-9-3, have been shown to induce apoptosis in human lung, breast, and colorectal carcinoma cell lines. researchgate.net This programmed cell death is a key mechanism of their anti-cancer activity.

The antiproliferative activity of this compound analogs has been evaluated across a range of human cancer cell lines. While the parent compound with a phenyl ring at the C1 position showed decreased activity, derivatives with a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 exhibited potent broad-spectrum anticancer activity. nih.gov For example, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) showed high potency with low IC50 values against various cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected β-Carbolines on Human Cancer Cell Lines nih.gov

CompoundCell LineCancer TypeIC50 (µM)
11 HCT116Colon0.13
11 HPACPancreatic0.29
11 MIA PaCa-2Pancreatic0.20
11 Panc-1Pancreatic0.29
11 MCF-7Breast0.26
11 MDA-MB-468Breast0.08
11 A375Melanoma0.23
11 WM164Melanoma0.13
23 HCT116Colon~30-45
23 HPACPancreatic~30-45
23 MIA PaCa-2Pancreatic~30-45
23 Panc-1Pancreatic>50
24 HCT116Colon~30-45
24 HPACPancreatic~30-45
24 MIA PaCa-2Pancreatic~30-45
24 Panc-1Pancreatic>50

Note: This table is interactive and can be sorted by clicking on the column headers.

Modulation of Cellular Signaling Cascades (e.g., PI3K/Akt, MAPK pathways)

Indole (B1671886) compounds, the broader class to which this compound belongs, are known to deregulate multiple cellular signaling pathways. nih.gov A key target is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, metabolism, and survival. nih.gov The inhibition of this pathway is a rational approach for cancer therapy. nih.gov Additionally, indole compounds can inhibit the NF-κB signaling pathway, which is involved in inflammation, invasion, and angiogenesis. nih.gov The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 kinase, is another critical pathway in cellular processes like proliferation and apoptosis that can be modulated by indole alkaloids. mdpi.com

Gene Expression Regulation and Transcriptomic Profiling

The interaction of this compound and its analogs with cellular machinery extends to the regulation of gene expression. Studies have indicated that certain pyrido[3,4-b]indole derivatives can modulate critical signaling pathways involved in cell fate and function. For instance, some compounds within this class have been observed to interfere with the MDM2 protein's suppression of the tumor suppressor p53. mdpi.comnih.govresearchgate.net This interference leads to an increase in the protein levels of p53 and its transcriptional target, p21waf1, a key regulator of the cell cycle. mdpi.com Such activity highlights a potential mechanism for the anticancer effects observed with these compounds.

Furthermore, the analog 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole has been identified as an activator of the aryl hydrocarbon receptor (AHR). Activation of AHR is a crucial step in initiating the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A. While comprehensive transcriptomic profiling of cells treated specifically with this compound is not extensively documented in publicly available literature, the existing evidence points towards a significant influence on gene expression pathways central to cellular stress responses and xenobiotic metabolism.

Mechanistic Insights from Pre-clinical in vivo Models

Pre-clinical studies utilizing animal models have provided valuable insights into the mechanisms of action of this compound and its derivatives across various therapeutic areas.

Anti-leishmanial and Antifilarial Mechanisms in Protozoan and Nematode Models

In the realm of parasitic diseases, analogs of this compound have demonstrated significant efficacy. In filarial nematode models, the antifilarial action of these compounds is believed to be mediated through the blockade of voltage-sensitive calcium channels in the parasite. This disruption of calcium homeostasis leads to paralysis and death of the worm.

Against protozoan parasites of the Leishmania genus, a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have shown potent anti-leishmanial activity. aablocks.com While the precise in vivo mechanism is still under full investigation, structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring significantly influence their efficacy against both the promastigote and amastigote stages of the parasite. aablocks.com

Neuropharmacological Mechanisms in Animal Models (e.g., effects on neurotransmitter levels)

The core structure of this compound, the β-carboline skeleton, is known to possess significant neuropharmacological activity. β-carbolines have been shown to interact with various receptors in the central nervous system, including benzodiazepine (B76468) and serotonin (B10506) receptors. acs.org This interaction can modulate neurotransmitter systems and produce a range of effects. For example, some 1-aryl-β-carboline analogs have demonstrated binding affinity for serotonin (5-HT) and dopamine (B1211576) receptors in animal models. acs.org While direct evidence detailing the specific effects of this compound on neurotransmitter levels in vivo is limited, the broader class of β-carbolines is known to influence these systems, suggesting a potential area for its neuropharmacological actions. nih.gov

Antifungal Activity Evaluation in Plant Pathogen Models

Recent investigations have highlighted the potential of β-carboline derivatives as antifungal agents against various plant pathogens. In vitro studies have demonstrated the efficacy of these compounds against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. acs.orgnih.gov For instance, certain β-carboline derivatives exhibited potent activity against Botrytis cinerea, with EC50 values as low as 26.21 mg/L, which is more potent than the commercial fungicide Carbendazim. acs.orgnih.gov Similarly, strong inhibitory effects were observed against Sclerotinia sclerotiorum. acs.orgnih.govtandfonline.com The mechanism of antifungal action is thought to involve the disruption of the fungal cell membrane. researchgate.net

Compound/AnalogPlant PathogenEC50 (mg/L)Reference
β-carboline derivative T9Botrytis cinerea26.21 acs.orgnih.gov
β-carboline derivative T3Botrytis cinerea29.35 acs.orgnih.gov
β-carboline derivative T1Botrytis cinerea42.08 acs.orgnih.gov
β-carboline derivative T11Sclerotinia sclerotiorum24.05 acs.orgnih.gov
β-carboline derivative T3Sclerotinia sclerotiorum31.65 acs.orgnih.gov
β-carboline derivative T1Sclerotinia sclerotiorum44.65 acs.orgnih.gov
β-carboline derivative T9Sclerotinia sclerotiorum54.42 acs.orgnih.gov
Tetrahydro-β-carboline a20Sclerotinia sclerotiorum12.72 tandfonline.com
Tetrahydro-β-carboline a16Sclerotinia sclerotiorum12.71 tandfonline.com
Tetrahydro-β-carboline a16Botrytis cinerea12.71 tandfonline.com

Phenotypic Screening and Multi-Target Pharmacological Profiles

Phenotypic screening has been instrumental in uncovering the diverse biological activities of this compound and its analogs. This approach has led to the identification of their potential in various therapeutic areas, often revealing multi-target pharmacological profiles.

Extensive screening has established the potent broad-spectrum anticancer activity of novel pyrido[3,4-b]indoles. nih.govresearchgate.netlongdom.org These compounds have shown efficacy against a range of human cancer cell lines, including those of the breast, colon, melanoma, and pancreas, with IC50 values in the nanomolar range. nih.govresearchgate.netlongdom.org Mechanistically, their anticancer effects are attributed to the induction of G2/M cell cycle arrest and apoptosis. nih.govresearchgate.net

The multi-target nature of these compounds is evident from their ability to interact with several key cellular proteins. As mentioned, some analogs target the MDM2-p53 interaction. mdpi.comnih.govresearchgate.net Others have been identified as inhibitors of tubulin polymerization, a validated anticancer target. Furthermore, some β-carboline derivatives have been shown to be dual inhibitors of topoisomerase-I and Kinesin Spindle Protein (KSP), both crucial for cell division. The activation of the aryl hydrocarbon receptor (AHR) by some analogs adds another layer to their complex pharmacology.

Beyond cancer, phenotypic screens have identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a related scaffold, as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), suggesting their potential in treating cystic fibrosis.

The following table summarizes the key pharmacological targets and associated biological activities of this compound and its analogs based on phenotypic screening and mechanistic studies.

Pharmacological TargetBiological ActivityReference
MDM2Anticancer (via p53 activation) mdpi.comnih.govresearchgate.net
TubulinAnticancer (disruption of microtubule dynamics)
Topoisomerase-I and KSPAnticancer (dual inhibition)
Aryl Hydrocarbon Receptor (AHR)Modulation of xenobiotic metabolism
Voltage-gated Ca2+ channelsAntifilarial
Benzodiazepine/Serotonin ReceptorsNeuropharmacological effects acs.org
CFTRCystic Fibrosis treatment

Structure Activity Relationship Sar Studies of 1 Phenyl 9h Pyrido 3,4 B Indole Derivatives

Influence of N9-Substitution on Biological Activity and Pharmacological Profile

The substitution at the N9 position of the indole (B1671886) ring of 1-phenyl-9H-pyrido[3,4-b]indole has a variable and context-dependent impact on biological activity. The hydrogen atom at the N9 position can serve as a crucial hydrogen bond donor, an interaction that can be lost upon substitution.

In the development of anticancer agents targeting the MDM2-p53 interaction, the unsubstituted N9-H is considered vital. Molecular docking studies suggest that this N9 hydrogen forms a key hydrogen bond within the binding site of the MDM2 protein. rsc.orgnih.gov The introduction of a methyl group at this position (N9-methyl) disrupts this critical interaction, which can lead to a decrease or loss of antiproliferative activity. rsc.orgnih.gov

Conversely, in other classes of cytotoxic agents, N9-alkylation has been shown to be beneficial. For instance, in a series of β-carboline-dithiocarbamate hybrids, derivatives with an N9-methyl substitution displayed increased anticancer activity (IC₅₀ < 20 μM) compared to their N9-H counterparts (IC₅₀ < 60 μM). nih.gov Similarly, a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were synthesized and found to have potent anti-leishmanial activity. nih.gov

Another strategy involves linking two β-carboline units through their N9 positions with an alkyl chain, creating N9-heterobivalent or dimeric compounds. This approach has been explored to enhance antitumor properties, with the length of the alkyl spacer (typically 4 to 6 carbons) significantly influencing cytotoxic activity. longdom.org

Table 1: Influence of N9-Substitution on Anticancer Activity
Compound SeriesN9-SubstituentEffect on ActivityTarget/AssayReference
Pyrido[3,4-b]indoles-CH₃Decreased ActivityMDM2 Binding rsc.org, nih.gov
β-Carboline-dithiocarbamate hybrids-CH₃Increased ActivityCytotoxicity nih.gov
β-Carboline dimers-(CH₂)n- linkerEnhanced ActivityAntitumor longdom.org

Impact of Phenyl Ring Substituents at C1 on Target Affinity and Efficacy

The phenyl ring at the C1 position is a primary site for modification, and the nature and position of substituents on this ring profoundly influence the biological activity of the entire molecule. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents are key determinants of potency and selectivity.

For anti-leishmanial activity, substitutions on the C1-phenyl ring are critical. Studies on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives revealed that para-substitution with either an electron-donating methoxy (B1213986) group (-OCH₃) or an electron-withdrawing chloro group (-Cl) significantly enhanced activity against Leishmania infantum promastigotes. rsc.org An ortho-methyl group also favored activity, whereas substitution at the meta position with any group was found to be detrimental. rsc.org

In the context of anticancer activity, a variety of substitutions have proven effective. A derivative with an N,N-dimethylaminophenyl group at C1 showed potent and broad-spectrum antitumor activity, with GI₅₀ values in the sub-micromolar range (0.67-3.20 μM). nih.gov For another series of antiproliferative agents, replacing the C1-phenyl ring with a larger, bicyclic aromatic system like a 1-naphthyl group was found to be optimal, yielding IC₅₀ values as low as 80 nM against breast cancer cell lines. nih.govnih.gov This suggests that an extended aromatic system at C1 can enhance π-π stacking interactions with the biological target.

For antifungal applications, halogenated substituents on the C1-phenyl ring were found to be more advantageous than electron-donating groups. acs.org In the pursuit of antifilarial agents, compounds bearing a 4-methylphenyl or 4-chlorophenyl group at C1 demonstrated high activity. nih.gov

Table 2: Effect of C1-Phenyl Substituents on Biological Activity
ActivityFavorable Substituent(s)PositionExample Compound ActivityReference
Anti-leishmanial-OCH₃, -ClparaEC₅₀ = 1.4 µM (amastigotes) rsc.org
Anti-leishmanial-CH₃orthoPotent promastigote inhibition rsc.org
Anticancer-N(CH₃)₂paraGI₅₀ = 0.67-3.20 µM nih.gov
Anticancer1-Naphthyl-IC₅₀ = 80 nM (breast cancer) nih.gov, nih.gov
AntifungalHalogens (e.g., -Cl, -F)paraPromising activity vs. V. mali acs.org
Antifilarial-CH₃, -ClparaHigh adulticidal/microfilaricidal action nih.gov

Effects of Modifications to the Pyrido Ring System (e.g., C3 Modifications)

The C3 position of the pyrido[3,4-b]indole core is another hot spot for structural variation, providing a vector to modulate activity and introduce new functionalities. A common strategy involves installing a C3-carboxamide or a heterocyclic ring system.

Many potent anticancer derivatives feature a hybrid structure where a second pharmacophore is tethered to the C3 position. For instance, β-carboline-cinnamide hybrids, where a trans-cinnamide moiety is linked via an amide bond at C3, are highly potent DNA intercalators with IC₅₀ values in the nanomolar range (< 24 nM). rsc.org The cinnamide portion is thought to extend into the minor groove of DNA, enhancing binding. Similarly, C3-benzimidazole hybrids have demonstrated significant cytotoxicity, with electron-donating groups like -F or -OCH₃ on the benzimidazole (B57391) ring leading to the highest potency. rsc.org Conversely, introducing a 1,3,4-thiadiazole-fused ring at C3 has been reported to be detrimental to anticancer activity. nih.gov

In the field of antifilarial chemotherapy, the C3 substituent plays a crucial role. The presence of a carbomethoxy group (-COOCH₃) at this position, combined with an aryl group at C1, was found to effectively enhance activity. nih.gov Furthermore, reduction of this ester to a hydroxymethyl group (-CH₂OH) also yielded highly active compounds against various filarial parasites. nih.gov

The development of α-glucosidase inhibitors has also utilized C3 modifications. Hybrid molecules containing a 1-phenyl-β-carboline-3-carboxamide linked to a 1,2,3-triazole-N-phenylacetamide scaffold have been synthesized and shown to be potent inhibitors of the enzyme. nih.gov

Table 3: Influence of C3-Modifications on Biological Activity
C3-ModificationResulting ActivityKey FindingReference
Cinnamide hybridAnticancerPotent DNA intercalator (IC₅₀ < 24 nM) rsc.org
Benzimidazole hybridAnticancerHigh cytotoxicity, favored by electron-donating groups rsc.org
Carbomethoxy (-COOCH₃)AntifilarialEnhances macrofilaricidal activity nih.gov
Hydroxymethyl (-CH₂OH)AntifilarialMaintains high activity nih.gov
1,2,3-Triazole-N-phenylacetamide hybridα-Glucosidase InhibitionPotent enzyme inhibitors nih.gov
1,3,4-OxadiazoleAnticancerLeads to significant antitumor action nih.gov

Elucidation of Pharmacophores and Ligand Binding Domains through SAR Analysis

The collective SAR data allows for the construction of pharmacophore models that define the essential features for biological activity. For the anticancer activity of this class, a four-point pharmacophore model has been proposed based on 3D-QSAR studies. This model includes one hydrogen bond donor feature and three aromatic ring features, highlighting the importance of the planar heterocyclic system and its specific interaction points. nih.gov

Docking studies have further illuminated the binding modes of these ligands. For derivatives targeting MDM2, the planar β-carboline core is positioned for π-π stacking interactions with tyrosine residues (e.g., Tyr100) in the binding pocket. nih.gov The C1-aryl substituent extends into a hydrophobic pocket, while the N9-H of the indole acts as a critical hydrogen bond donor. nih.gov The planarity of the β-carboline ring system is a recurring theme, particularly for compounds that act as DNA intercalating agents. nih.govnih.gov This flat, aromatic structure allows the molecule to slide between the base pairs of the DNA double helix, leading to cell cycle arrest and apoptosis.

Ligand-based strategies, which compare the structural similarities of new compounds to a database of known bioactive molecules, have also been used to predict biological targets. These computational approaches help to map new derivatives into existing chemical space and identify potential protein interactions. nih.gov

Conformational Analysis and Stereochemical Impact on Activity

While the core this compound is an aromatic, planar molecule, its partially saturated analog, 1-phenyl-1,2,3,4-tetrahydro-β-carboline (1-phenyl-THβC), possesses a chiral center at the C1 position. The stereochemistry of this center has a profound impact on biological activity, making asymmetric synthesis a critical aspect of drug design for this scaffold.

The absolute configuration at C1 can determine the potency and selectivity of the compound. For example, in the development of antimalarial agents, it was observed that the relative stereochemistry between substituents at C1 and C3 in THβC derivatives was crucial for parasite inhibitory potency. longdom.orgmdpi.com Often, one enantiomer is significantly more active than the other, underscoring the importance of stereospecific interactions with the biological target. nih.gov

Various stereoselective synthetic methods have been developed to control the C1 stereocenter. These include the use of chiral auxiliaries, asymmetric transfer hydrogenation with chiral catalysts, and biocatalytic approaches using enzymes like strictosidine (B192452) synthase. rsc.orgnih.govresearchgate.net These methods allow for the synthesis of specific enantiomers, enabling a precise evaluation of the stereochemical requirements for activity. rsc.orgnih.gov

For the fully aromatic β-carbolines, the dominant conformational feature is the planarity of the tricyclic ring system. This planarity is essential for their function as DNA intercalators, a primary mechanism of action for many of the cytotoxic derivatives. mdpi.com

Computational and Theoretical Investigations of 1 Phenyl 9h Pyrido 3,4 B Indole

Molecular Docking and Ligand-Protein Interaction Predictions with Biological Targets

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. This method is instrumental in understanding the binding mechanism and affinity of 1-phenyl-9H-pyrido[3,4-b]indole and its derivatives with various biological targets.

The β-carboline scaffold, the core of this compound, is a recognized pharmacophore that interacts with a variety of enzymes, including kinases and monoamine oxidases (MAOs).

Kinases: Research into β-carboline derivatives has demonstrated their potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and division, making them valuable in cancer therapy. For instance, a series of novel N-substituted β-carboline derivatives were designed and evaluated for their interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com The docking studies were performed using the crystal structure of CDK2 in complex with an inhibitor (PDB: 1PYE). mdpi.com The results indicated that the binding modes of the designed β-carboline derivatives were similar to that of the co-crystallized ligand, suggesting their potential as CDK2 inhibitors. mdpi.com

In another study, β-carboline derivatives were investigated as inhibitors of Polo-like kinase 1 (PLK1), another crucial enzyme in cell cycle regulation. nih.govplos.org Virtual docking analysis with the kinase domain of PLK1 (PDB ID: 2OWB) was performed. plos.org The docking model revealed that the β-carboline molecule fits into a "C" shape cavity between the side chain of Leu59 and Arg136. plos.org Specific hydrogen bonds were observed between the substituent at position 7 of the β-carboline and the NH group of Leu132, as well as a water-mediated hydrogen bond with Val129. plos.org These interactions are crucial for the inhibitory activity of these compounds.

DerivativeTarget KinaseKey InteractionsDocking Score
N-substituted β-carbolinesCDK2Similar binding mode to co-crystallized ligandNot specified
DH281PLK1Not specified8.57
DH285PLK1H-bond with Leu132, water-mediated H-bond with Val1299.62
DH287PLK1Not specified8.91

Monoamine Oxidase (MAO): The β-carboline nucleus is also known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes that are vital in the metabolism of neurotransmitters. Computational studies have been employed to understand the binding modes of various β-carbolines to MAO-A. These studies often utilize the crystal structure of harmine, a related β-carboline, bound to the active site of MAO-A as a starting point. mdpi.com

Molecular docking has also been instrumental in elucidating the interactions of this compound derivatives with various receptors, which are key targets in many diseases.

MDM2 Receptor: The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. Computational modeling studies have indicated that the pyrido[3,4-b]indole class of compounds can bind to MDM2. plos.org Docking studies of a derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, with the human p53-MDM2 interface complex (PDB ID: 1YCR) revealed key interactions. plos.org These included a hydrogen bond interaction with Tyr106, hydrophobic interactions with Val93, Leu54, and Ile99, and pi-pi stacking interactions with Tyr100 and His96. plos.org The study also noted that an N9-methyl group could disrupt these binding interactions, highlighting the importance of the N-H group for binding. plos.org

Aryl Hydrocarbon Receptor (AHR): A related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AHR). researchgate.net The AHR is a ligand-activated transcription factor involved in various cellular processes. The activation of AHR by IPI was confirmed by its ability to induce CYP1A-mediated enzyme activity, a response that was significantly reduced in AHR-defective cells. researchgate.net

Derivative/Related CompoundReceptorKey Interactions
1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMDM2H-bond with Tyr106; Hydrophobic interactions with Val93, Leu54, Ile99; Pi-pi stacking with Tyr100, His96
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)Aryl Hydrocarbon Receptor (AHR)Activates the receptor, leading to downstream gene expression

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. This method complements the static picture provided by molecular docking.

While specific MD simulation studies exclusively focused on this compound are not extensively documented, the methodology has been applied to the broader β-carboline class. For instance, MD simulations have been used to investigate the binding of substituted β-carbolines to the active site of MAO-A. nih.gov These simulations help in analyzing the stability of the ligand's binding pose through metrics like the root-mean-square deviation (RMSD) and understanding the dynamic interactions with active site residues. nih.gov In a study on 1-phenyl-4-benzoyl-1-hydro-triazole, an ERRα inverse agonist, MD simulations were crucial in understanding the interaction mechanism and the positive correlation between the total binding free energy and the biological activity of the compound. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, such as their electronic structure and reactivity. These calculations provide insights that are not readily accessible through experimental methods.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. NBO analysis provides a detailed picture of the bonding and antibonding interactions, which contribute to the stability of the molecule.

Similar to DFT studies, specific NBO analysis for this compound is not extensively reported. However, NBO analysis is a standard computational tool applied to various organic molecules to understand the intramolecular charge transfer and the stability arising from these interactions. For example, in the study of other heterocyclic systems, NBO analysis has been used to quantify the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in the rational design of novel therapeutic agents. For derivatives of the this compound scaffold, QSAR studies have been instrumental in elucidating the structural requirements for biological activity, particularly in the realm of anticancer research. These models build a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities.

In a notable study, researchers developed QSAR models for a series of pyrido[3,4-b]indole derivatives to understand their antiproliferative effects against various cancer cell lines. nih.govnih.gov Two distinct QSAR methodologies were employed: a 2D QSAR approach using kernel-based partial least squares (KPLS) regression with chemical fingerprint descriptors, and a 3D-QSAR approach based on pharmacophore alignment (PHASE). nih.govnih.gov

The KPLS method yielded highly predictive models for the antiproliferative activity against the HCT116 colon cancer cell line and two pancreatic cancer cell lines, HPAC and Mia-PaCa2. nih.govnih.gov For these models, the squared correlation coefficient for the training set (R²) was exceptionally high (0.98-0.99), indicating a strong fit of the model to the data. More importantly, the predictive ability for the external test set (predictive r²) was robust, with values of 0.70, 0.58, and 0.70 for the HCT116, HPAC, and Mia-PaCa2 cell lines, respectively. nih.govnih.gov The analysis revealed that different types of 2D fingerprint descriptors were optimal for different cell lines; atom triplet fingerprints were most effective for HCT116 and HPAC data, while linear fingerprint descriptors worked best for Mia-PaCa2 data. nih.govnih.gov

The 3D-QSAR study, conducted using PHASE, resulted in a four-point pharmacophore model for the HCT116 cell line. This model consisted of one hydrogen bond donor and three ring features. nih.govnih.gov The resulting 3D-QSAR model for the HCT116 data showed a training set R² of 0.683 and an external test set predictive r² of 0.562. nih.govnih.gov This model provided visual insights into how electronic and hydrophobic properties influence the anticancer activity, corroborating the observed structure-activity relationships. nih.gov

For these QSAR studies, the biological activity data (IC₅₀ values) were converted to their negative logarithmic values (pIC₅₀) to serve as the dependent variable in the models. nih.gov The number of molecules utilized in building these models was 27 for the HCT116 cell line and 42 for both the HPAC and Mia-PaCa2 cell lines. nih.gov

Table 1: Statistical Overview of QSAR Models for Pyrido[3,4-b]indole Derivatives

QSAR MethodCell LineTraining Set (R²)External Test Set (predictive r²)Optimal Descriptor/Model
KPLS (2D-QSAR)HCT116 (Colon)0.990.70Atom Triplet Fingerprint
KPLS (2D-QSAR)HPAC (Pancreatic)0.990.58Atom Triplet Fingerprint
KPLS (2D-QSAR)Mia-PaCa2 (Pancreatic)0.980.70Linear Fingerprint
PHASE (3D-QSAR)HCT116 (Colon)0.6830.5624-point pharmacophore (1 H-bond donor, 3 rings)

These predictive models are valuable assets for the lead optimization process, enabling the rational design and prioritization of new, more potent anticancer compounds based on the this compound scaffold. nih.gov

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. The this compound scaffold has served as a foundational template for such design efforts, aiming to generate new anticancer agents.

Computational modeling has been a cornerstone in the development of novel pyrido[3,4-b]indole derivatives. nih.govlongdom.org For instance, computational docking studies suggested that this class of compounds could bind to the MDM2 oncoprotein, a significant target in cancer therapy for which no drugs are currently on the market. nih.govlongdom.org This insight guided the synthesis of a new series of compounds. nih.gov The design strategy involved the selective introduction of various aryl and heteroaryl groups at different positions of the pyrido[3,4-b]indole core to explore and optimize the structure-activity relationship. nih.gov

This scaffold-based design approach led to the identification of highly potent anticancer agents. nih.govlongdom.org A clear SAR was established, demonstrating that specific substitutions significantly enhance antiproliferative activity. longdom.org For example, the combination of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position resulted in a compound with superior potency across a broad spectrum of cancer cell lines. nih.govlongdom.org

The standout compound from this research, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, exhibited IC₅₀ values as low as 80 nM for breast cancer and 130 nM for colon and melanoma cancer cells. nih.govlongdom.org Docking simulations of this compound at the MDM2 target suggested specific key interactions: a hydrogen bond involving the 6-methoxy group with Tyr106, hydrophobic interactions with Val93, Leu54, and Ile99, and pi-pi stacking interactions with Tyr100 and His96. longdom.org The models also predicted that introducing a methyl group at the N9 position would disrupt crucial hydrogen bonding interactions, a prediction that was confirmed experimentally. longdom.org

This work exemplifies a successful application of structure-based design, where computational modeling informs the synthetic chemistry efforts to create novel derivatives with enhanced biological activity. nih.gov These newly identified compounds serve as promising leads for the development of next-generation therapeutics for a variety of aggressive cancers. nih.govlongdom.org

Metabolic Pathways and Biotransformation of 1 Phenyl 9h Pyrido 3,4 B Indole

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., microsomes, hepatocytes)

The metabolic stability of a compound, often assessed in in vitro systems such as liver microsomes and hepatocytes, provides an indication of its persistence in the body. For the parent compound, norharman, studies have shown that it is efficiently oxidized in human liver microsomes. nih.gov This suggests that 1-phenyl-9H-pyrido[3,4-b]indole would also likely undergo significant metabolism in these systems.

In vitro metabolite identification studies are crucial for elucidating the chemical structures of the metabolic products. For β-carboline alkaloids like norharman and the related compound harman (B1672943), several ring-hydroxylated and N-oxidation products have been identified following incubation with human liver microsomes. nih.gov The primary metabolites of norharman include 3-hydroxynorharman and 6-hydroxynorharman. nih.gov It is plausible that the metabolism of this compound would follow similar pathways, leading to hydroxylated derivatives on both the β-carboline and the phenyl rings.

A study on 2-amino-9H-pyrido[2,3-b]indole (AαC) in liver microsomes from various species, including humans and rats, revealed the formation of five different hydroxy metabolites and two quinone metabolites, as well as N-dimer metabolites. nih.gov This further supports the likelihood of hydroxylation as a key metabolic pathway for pyridoindole structures.

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450 involvement)

The biotransformation of many xenobiotics, including β-carboline alkaloids, is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Research on norharman has demonstrated that it acts as an inhibitor of CYP-mediated biotransformation of other compounds, particularly those metabolized by CYP1A enzymes. nih.gov This indicates a direct interaction between the β-carboline structure and these enzymes.

More specifically, the oxidation of norharman and harman is primarily carried out by CYP1A2 and CYP1A1. nih.gov Other isoforms, including CYP2D6, CYP2C19, and CYP2E1, also contribute to a lesser extent. nih.gov The formation of specific metabolites is often linked to particular CYP isozymes. For instance, 3-hydroxy-β-carbolines are specifically produced by CYP1A2 and CYP1A1, while the N2-oxide metabolites are formed by CYP2E1. nih.gov Given these findings, it is highly probable that the metabolism of this compound is also driven by these same CYP enzymes, with the phenyl substituent potentially influencing the rate and regioselectivity of the reactions.

Metabolite Characterization and Structural Elucidation

The characterization and structural elucidation of metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). While specific data for this compound is not available, the established metabolic pathways for related compounds provide a predictive framework for its potential metabolites.

Based on the metabolism of norharman, the primary metabolites of this compound are expected to be various hydroxylated isomers. Hydroxylation could occur on the β-carboline nucleus at positions such as C3 and C6, as well as on the appended phenyl ring at the ortho, meta, or para positions. Subsequent oxidation of these hydroxylated metabolites could lead to the formation of quinone-type structures. N-oxidation at the pyridine (B92270) nitrogen (N2) is another potential metabolic transformation.

Furthermore, these phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products for excretion. For instance, in rats, 2-amino-9H-pyrido[2,3-b]indole undergoes extensive phase II metabolism, resulting in O- and N-glycosylation, O- and N-sulfonation, and N-acetylation products. nih.gov

Table 1: Predicted Metabolites of this compound Based on Related Compounds

Parent Compound Predicted Metabolite Predicted Metabolic Pathway
This compoundHydroxy-1-phenyl-9H-pyrido[3,4-b]indole (various isomers)Aromatic Hydroxylation
This compoundDihydroxy-1-phenyl-9H-pyrido[3,4-b]indole (various isomers)Aromatic Hydroxylation
This compoundThis compound-N2-oxideN-oxidation
This compoundGlucuronide and sulfate (B86663) conjugates of hydroxylated metabolitesGlucuronidation, Sulfation

Comparative Pre-clinical Animal Metabolism Studies (focus on pathways, not clinical pharmacokinetics)

Comparative metabolism studies across different preclinical animal species are essential to identify a species whose metabolic profile most closely resembles that of humans, which is critical for the extrapolation of toxicological data. While no direct comparative metabolism studies for this compound have been identified, the principles of such investigations are well-established.

A study on the metabolism of 2-amino-9H-pyrido[2,3-b]indole (AαC) in liver microsomes from beagle, mouse, rat, and human showed significant differences in the metabolic patterns. nih.gov This highlights the species-specific nature of CYP enzyme expression and activity. In rats, the in vivo metabolism of AαC leads to a complex array of phase II metabolites, which differ from the primary phase I metabolites observed in microsomal incubations. nih.gov

For a novel compound like this compound, a typical comparative study would involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey) and humans. The resulting metabolite profiles would be analyzed and compared to identify qualitative and quantitative differences in the metabolic pathways. Such studies would be instrumental in selecting the most appropriate animal model for further preclinical development.

Analytical and Detection Methodologies for 1 Phenyl 9h Pyrido 3,4 B Indole in Research Applications

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., HPLC, TLC)

Chromatographic methods are fundamental for the separation and purification of 1-phenyl-9H-pyrido[3,4-b]indole from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the quantification and purification of this compound and its derivatives. For instance, in the synthesis of related compounds, preparative HPLC with a chiral stationary phase, such as a Chiralpak AD-H column, has been utilized to resolve enantiomers with a mobile phase of hexane/isopropanol. Analytical HPLC is also crucial for purity assessment, often employing a C18 column with a gradient of acetonitrile (B52724) and water. For example, a typical HPLC method for analyzing related pyrido[4,3-b]indoles uses an ACQUITY UPLC BEH C18 column with a linear gradient of acetonitrile and water. acs.org

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound. mdpi.com It allows for a quick assessment of the presence of starting materials, intermediates, and the final product. The separation is achieved on silica (B1680970) gel plates, and the spots are visualized under UV light. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied in the analysis of β-carbolines, providing both separation and identification capabilities. nih.gov

The following table summarizes typical chromatographic conditions used for the analysis of this compound and related compounds:

TechniqueStationary PhaseMobile PhaseApplicationReference
Preparative HPLCChiralpak AD-HHexane/Isopropanol (90:10)Chiral Resolution
Analytical HPLCC18 columnAcetonitrile/WaterPurity Assessment
UPLCACQUITY UPLC BEH C18Acetonitrile/Water (linear gradient)Analysis of derivatives acs.org
TLCSilica gel 60Hexane-Ethyl acetateReaction monitoring mdpi.com

Spectroscopic Methods for Structural Characterization and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) spectra of this compound and its derivatives reveal characteristic signals for the aromatic protons on the indole (B1671886), pyridine (B92270), and phenyl rings, as well as the N-H proton of the indole. For a related derivative, (3R)-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, key ¹H NMR signals in CDCl₃ include a singlet for the imidazole (B134444) proton at δ 7.85 ppm and multiplets for the phenyl protons between δ 7.45–7.20 ppm.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The PubChem entry for this compound indicates the availability of ¹³C NMR spectral data. nih.gov For a related compound, 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole, ¹³C NMR data is also available. spectrabase.com In general, the aromatic carbons of the pyrido[3,4-b]indole core and the phenyl substituent resonate in the downfield region of the spectrum. youtube.com

2D NMR techniques, such as COSY and HMQC/HSQC, are employed to establish connectivity between protons and carbons, further confirming the structure of complex derivatives.

The following table presents representative ¹H NMR data for a related pyrido[3,4-b]indole derivative:

ProtonChemical Shift (δ, ppm)MultiplicitySolventReference
Imidazole-H7.85sCDCl₃
Phenyl-H7.45–7.20mCDCl₃
CH₂4.10qCDCl₃
Pentyl-CH₂3.55–3.20mCDCl₃

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS) provides the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular formula, C₁₇H₁₂N₂. nih.gov The fragmentation patterns observed in the mass spectrum can also provide structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. For a related derivative, the HRMS (ESI+) data showed an m/z of 455.2978 [M+H]⁺, which was very close to the calculated mass of 455.2972.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like this compound derivatives. It is often coupled with HPLC (LC-MS) for comprehensive analysis. mdpi.comnih.gov For instance, ESI-MS was used to identify the [M+H]⁺ ion of a related compound at m/z 252. mdpi.com

TechniqueIonization ModeObserved m/zApplicationReference
GC-MSElectron IonizationVariesIdentification nih.gov
HRMSESI+455.2978 [M+H]⁺Elemental Composition
ESI-MSESI252 [M+H]⁺Molecular Weight mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a pyrido[3,4-b]indole derivative typically shows characteristic absorption bands for N-H stretching of the indole ring and C=N stretching of the pyridine ring. researchgate.netnih.gov For a related tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, the IR spectrum was recorded as a split mull, showing bands in the 3800-1330 cm⁻¹ and 1330-450 cm⁻¹ regions. nist.gov

UV-Visible and Fluorescence Spectroscopy for Detection and Purity Assessment

UV-Visible and fluorescence spectroscopy are useful for detecting and studying the photophysical properties of this compound.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of β-carboline derivatives have been investigated in various solutions, showing characteristic absorption bands. researchgate.net

Fluorescence Spectroscopy is a highly sensitive technique for detecting fluorescent compounds. Many β-carboline derivatives, including those of this compound, exhibit fluorescence. beilstein-journals.orgbeilstein-journals.org Studies have shown that the fluorescence properties can be influenced by factors such as solvent, concentration, and the presence of substituents. researchgate.netbeilstein-journals.orgbeilstein-journals.org For instance, the fluorescence of some C-3 substituted pyrido[3,4-b]indole derivatives was found to be highest in chloroform (B151607) at a concentration of 5 × 10⁻⁶ M. beilstein-journals.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. The crystal structure of a derivative, methyl this compound-3-carboxylate, has been determined, revealing a monoclinic crystal system with space group P2₁/n. researchgate.netdoaj.org This technique provides precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the molecular structure. X-ray analysis has also been used to confirm the structures of other related pyrido[3,4-b]indolone derivatives. researchgate.net

The following table summarizes the crystallographic data for a derivative of this compound:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Methyl this compound-3-carboxylateMonoclinicP2₁/n11.3111(5)7.2906(3)18.0875(10)102.935(2) researchgate.net

Sample Preparation Strategies for Diverse Research Matrices

The isolation and purification of this compound from complex research matrices is a critical first step in its analysis. The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte. For instance, in the synthesis of related β-carboline derivatives, purification is often achieved through column chromatography. researchgate.net

Liquid-Liquid Extraction (LLE):

A common technique for extracting β-carbolines from biological fluids is liquid-liquid extraction (LLE). For the analysis of various β-carboline derivatives in plasma, urine, and feces, a successful extraction has been demonstrated using diethyl ether. nih.gov In a study on a related pyrido[b]indole anticancer agent, SP-141, LLE was performed using a mixture of n-hexane-dichloromethane-2-propanol (20:10:1, v/v/v) to extract the analyte from mouse plasma. nih.gov This approach is effective for separating the compound of interest from the complex biological matrix.

Solid-Phase Extraction (SPE):

Solid-phase extraction (SPE) offers a more automated and often cleaner extraction compared to LLE. For the determination of major β-carboline alkaloids in human plasma, SPE was successfully employed, facilitating the automation of the sample preparation process. nih.gov This method generally involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Purification from Reaction Mixtures:

In synthetic chemistry research, purification of the final product is paramount. High-performance liquid chromatography (HPLC) is a powerful tool for the isolation and purification of specific compounds from reaction mixtures. For example, a related indolyl-pyrido[3,4-b]indole derivative was purified from a solution of activated tryptophan through multiple rounds of reverse-phase HPLC (RP-HPLC). nih.gov This iterative purification process allowed for the isolation of a single active compound for further characterization. nih.gov

The table below summarizes representative sample preparation strategies applicable to the analysis of this compound and related compounds.

Matrix Preparation Method Key Steps Reference
Human Plasma Liquid-Liquid ExtractionExtraction with n-pentane. nih.gov
Human Plasma Solid-Phase ExtractionAutomated process for the analysis of multiple β-carbolines. nih.gov
Mouse Plasma Liquid-Liquid ExtractionExtraction with a n-hexane-dichloromethane-2-propanol mixture. nih.gov
Reaction Mixture Preparative HPLCMultiple rounds of RP-HPLC to isolate the target compound. nih.gov

Method Validation for Reproducibility and Reliability in Research Settings

To ensure that an analytical method for this compound is suitable for its intended purpose, a thorough validation of the method is required. This process establishes the performance characteristics of the method and ensures that it is reliable and reproducible. Key validation parameters include linearity, limit of quantification (LOQ), precision, accuracy, recovery, and stability.

A comprehensive validation was performed for an LC-MS/MS method to determine the concentration of SP-141, a novel pyrido[b]indole anticancer agent, in mouse plasma. nih.gov The results of this study provide a strong framework for the validation of analytical methods for structurally similar compounds like this compound.

Linearity and Limit of Quantification (LOQ):

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For SP-141, the method was found to be linear in the concentration range of 0.648-162 ng/mL in mouse plasma, with a coefficient of determination (R²) of 0.999. nih.gov The lower limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For SP-141, the LOQ was determined to be 0.648 ng/mL in mouse plasma. nih.gov Similarly, a study on the determination of β-carbolines in human plasma reported an LOQ of 1.6 ng/mL for N,N-dimethyltryptamine (DMT) and between 0.3 and 1.0 ng/mL for various β-carboline alkaloids. nih.gov

Precision and Accuracy:

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). For the SP-141 method, the intra- and inter-day assay precisions were less than 4.2%. nih.gov Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the relative error (%RE). The accuracies for the SP-141 method ranged from -6.1% to 2.1%. nih.gov In another study on β-carbolines, the precision and accuracy were reported to be better than 9.9% and 13.4%, respectively. nih.gov

Recovery and Stability:

Extraction recovery is the percentage of the analyte that is recovered from the matrix during the sample preparation process. The extraction recoveries for SP-141 from mouse plasma were between 97.1% and 103.1%. nih.gov Stability studies are conducted to evaluate the stability of the analyte in the sample matrix under different storage and handling conditions. For SP-141, the compound was found to be stable in plasma after three freeze-thaw cycles, at 37°C and 4°C for 24 hours, and at -80°C for 4 weeks. nih.gov

The following table presents a summary of method validation parameters from a study on a related pyrido[b]indole derivative, which can serve as a guide for validating methods for this compound.

Validation Parameter Result for SP-141 Reference
Linearity Range (Mouse Plasma) 0.648 - 162 ng/mL nih.gov
Coefficient of Determination (R²) 0.999 nih.gov
Lower Limit of Quantification (LOQ) 0.648 ng/mL nih.gov
Intra- and Inter-day Precision (%CV) < 4.2% nih.gov
Accuracy (%RE) -6.1% to 2.1% nih.gov
Extraction Recovery 97.1% - 103.1% nih.gov
Stability Stable under various conditions nih.gov

Q & A

Q. What are the established synthetic protocols for 1-phenyl-9H-pyrido[3,4-b]indole?

Microwave-assisted synthesis is a key method, using dynamic heating (250 W power limit, 17 psi pressure) and flash chromatography (silica gel 60, 230–400 mesh) for purification. Reaction intermediates are characterized via 1H^1 \text{H} and 13C^{13} \text{C} NMR (500 MHz and 125 MHz, respectively) to confirm structural integrity . Alternative routes include Pd-catalyzed amidation/cyclization under solvent-free conditions, optimized for regioselectivity .

Q. How is structural characterization performed for this compound?

1H^1 \text{H} NMR (DMSO-d6d_6) reveals diagnostic peaks: aromatic protons (δ 8.75–7.26 ppm), NH signals (δ 11.63 ppm), and substituent-specific shifts (e.g., methyl groups at δ 2.78 ppm). 13C^{13} \text{C} NMR and IR spectroscopy further validate the fused bicyclic system and functional groups . High-resolution mass spectrometry (HRMS) or LC/MS is used for molecular weight confirmation .

Q. What physicochemical properties are critical for handling this compound?

Key properties include melting point (201°C for analogs), stability in inert atmospheres, and solubility in polar aprotic solvents (e.g., DMSO). Gas chromatography (GC) on non-polar columns (e.g., VF-5MS) with He carrier gas provides retention indices for purity assessment .

Q. What purification strategies are effective for isolating this compound?

Flash chromatography (silica gel 60) is standard, but reverse-phase HPLC (C18 columns, acetonitrile/water gradients) improves resolution for polar derivatives. Dynamic heating during synthesis minimizes byproducts, reducing purification complexity .

Advanced Research Questions

Q. How does this compound inhibit aryl hydrocarbon hydroxylase (AHH)?

The compound competitively inhibits cytochrome P450 (CYP) enzymes like CYP1A1, as shown via 7-ethoxyresorufin deethylase (EROD) assays. IC50_{50} values are determined using chick embryo hepatocytes, with activity correlated to substituent electronegativity (e.g., trifluoromethyl groups enhance potency) .

Q. What analytical methods quantify this compound in biological matrices?

LC/MS with multiple reaction monitoring (MRM) modes achieves nanomolar sensitivity. Tissue culture media and aTRP solutions are analyzed using ESI-MS in positive ion mode, with deuterated internal standards for calibration .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, TCDD exposure protocols). Standardizing EROD assay parameters (e.g., 37°C incubation, 24-hour pre-treatment) and validating via orthogonal methods (e.g., Western blot for CYP1A1 expression) improves reproducibility .

Q. What mechanistic insights explain its interaction with CYP enzymes?

Molecular docking studies suggest the indole nitrogen and phenyl substituent form π-π interactions with CYP1A1’s heme-binding domain. Competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased KmK_m without affecting VmaxV_{\text{max}} .

Q. How do substituents influence photostability and oxidative degradation?

Electron-withdrawing groups (e.g., -CF3_3) reduce UV-induced degradation. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., N-oxide derivatives). Storage under argon at -20°C is recommended for long-term stability .

Q. What synthetic modifications enhance selectivity for neurological targets?

Introducing hydrophilic groups (e.g., hydroxylamine at C9) improves blood-brain barrier penetration. Structure-activity relationship (SAR) studies using 3D-QSAR models guide optimization for GABAA_A receptor affinity, validated via electrophysiological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.